6-bromo-8-chloro-3,4-dihydro-2H-1-benzopyran-4-one
Description
Key Structural Features (DFT-Derived):
| Parameter | Value (Å/°) |
|---|---|
| C4=O bond length | 1.21 Å |
| C6-Br bond length | 1.89 Å |
| C8-Cl bond length | 1.74 Å |
| Dihedral angle (C3-C4) | 12.5° |
The bromine and chlorine atoms introduce steric and electronic effects, distorting the benzene ring slightly. The dihydro-pyran ring adopts a half-chair conformation, minimizing steric strain.
Comparative Analysis of Benzopyranone Derivatives
This compound belongs to a family of halogenated benzopyranones with distinct physicochemical properties. A comparison with related derivatives highlights substituent effects:
The 6-bromo-8-chloro substitution pattern enhances electrophilicity at the carbonyl group compared to monosubstituted analogs, as evidenced by reduced LUMO energies in DFT calculations. The chlorine atom’s inductive effect further polarizes the aromatic system, increasing dipole moments (~2.68 D).
Tautomeric Forms and Conformational Stability
Tautomerism in benzopyranones typically involves keto-enol equilibria. For This compound , the keto form dominates due to stabilization from conjugation between the carbonyl and aromatic π-system. DFT studies on similar chromenones predict a >99% population of the keto tautomer in solution.
Conformational Dynamics:
- Rotational Barriers : The dihydro-pyran ring exhibits a low energy barrier (~5 kJ/mol) for ring puckering, allowing rapid interconversion between half-chair conformers.
- Substituent Effects : The bulky bromine atom at C6 introduces a 1.3 kJ/mol energy penalty for planar configurations, favoring slight out-of-plane distortion.
No evidence of annular tautomerism (e.g., proton migration to nitrogen or oxygen) is observed, as the compound lacks heteroatoms capable of stabilizing alternative tautomers.
Properties
IUPAC Name |
6-bromo-8-chloro-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClO2/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJCJIOQDWYWQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C=C(C=C2Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81258-18-6 | |
| Record name | 6-bromo-8-chloro-3,4-dihydro-2H-1-benzopyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-8-chloro-3,4-dihydro-2H-1-benzopyran-4-one typically involves the bromination and chlorination of a benzopyran precursor. One common method involves the following steps:
Starting Material: The synthesis begins with a suitable benzopyran derivative.
Chlorination: The chlorination at the 8th position is carried out using chlorine gas or a chlorinating agent like thionyl chloride (SOCl2) under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
6-bromo-8-chloro-3,4-dihydro-2H-1-benzopyran-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are utilized.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing bromine or chlorine.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of dihydro derivatives or fully reduced compounds.
Scientific Research Applications
6-bromo-8-chloro-3,4-dihydro-2H-1-benzopyran-4-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Material Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: It serves as a probe in biological studies to understand the interactions of halogenated benzopyrans with biological targets.
Pharmaceutical Research: The compound is explored for its potential therapeutic applications in treating various diseases, including inflammatory and infectious diseases.
Mechanism of Action
The mechanism of action of 6-bromo-8-chloro-3,4-dihydro-2H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes involved in critical biological processes, such as kinases and proteases.
Pathway Modulation: It modulates signaling pathways, including those related to cell proliferation, apoptosis, and inflammation.
Molecular Targets: The bromine and chlorine atoms enhance the compound’s binding affinity to target proteins, leading to its biological effects.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key Observations
Halogenation Patterns: Bromine and chlorine substituents (as in the target compound) increase molecular weight and lipophilicity compared to non-halogenated analogs like 5,7-dihydroxy derivatives .
Bioactivity and Applications :
- Fluorinated analogs (e.g., 7-bromo-8-fluoro) may exhibit enhanced metabolic stability due to fluorine’s resistance to oxidation, making them candidates for drug development .
- Methyl-substituted derivatives (e.g., 6-bromo-8-chloro-2,2-dimethyl) demonstrate how steric bulk can influence solubility and enzymatic interactions .
Biological Activity
6-Bromo-8-chloro-3,4-dihydro-2H-1-benzopyran-4-one, identified by its CAS number 81258-18-6, is a compound of significant interest due to its potential biological activities. This compound belongs to the class of benzopyran derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article provides a comprehensive review of the biological activity associated with this compound, supported by data tables and relevant case studies.
The chemical structure of this compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C9H6BrClO2 |
| Molecular Weight | 261.5 g/mol |
| CAS Number | 81258-18-6 |
| Synonyms | 4H-1-Benzopyran-4-one, 6-bromo-8-chloro-2,3-dihydro |
These properties suggest a complex structure that may interact with various biological targets.
Antimicrobial Activity
Research indicates that coumarin derivatives, including those similar to 6-bromo-8-chloro-3,4-dihydro-2H-benzopyran derivatives, exhibit notable antimicrobial properties. A study highlighted that certain coumarin derivatives demonstrated effective inhibition against Escherichia coli with IC50 values ranging from 51 to 380 µM depending on the specific structure and substituents present on the coumarin skeleton .
Anticancer Activity
The anticancer potential of benzopyran derivatives has been documented in several studies. For instance, a series of synthesized coumarins showed low micromolar activity against various cancer cell lines . Specific modifications in the benzopyran structure can enhance its efficacy against tumor cells. The structure-activity relationship (SAR) indicates that substituents at specific positions can significantly influence the compound's potency .
Anti-inflammatory Activity
Benzopyran derivatives are also recognized for their anti-inflammatory effects. The presence of ortho-hydroxyl groups in the benzopyran structure has been linked to enhanced antioxidant and anti-inflammatory activities. Compounds with such modifications can effectively mitigate inflammatory responses in vitro and in vivo .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of benzopyran derivatives. The following table summarizes key findings from various studies regarding substituent effects on biological activity:
| Substituent Position | Effect on Activity | Reference |
|---|---|---|
| C-3 | Enhanced anti-HIV and antioxidant | |
| C-4 | Increased anti-tumor activity | |
| C-8 | Improved antimicrobial properties |
These findings underscore the importance of structural modifications in enhancing therapeutic efficacy.
Case Study 1: Anticancer Activity
A study conducted by Donnelly et al. synthesized a series of coumarin derivatives based on novobiocin scaffolds and evaluated their anti-proliferative activity against breast cancer cell lines (SkBr3). The results indicated that specific modifications led to compounds exhibiting low micromolar activity against these cells, suggesting potential applications in cancer therapy .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on coumarin ring derivatives, researchers synthesized several compounds and tested them against various microbial strains. Among these, certain derivatives showed promising activity against resistant strains of E. coli, highlighting the potential of benzopyran derivatives as antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-bromo-8-chloro-3,4-dihydro-2H-1-benzopyran-4-one, and how can reaction conditions be controlled to improve yield?
- Methodology : Synthesis typically involves bromination of a precursor (e.g., 3,4-dihydro-2H-1-benzopyran-4-one) using bromine or N-bromosuccinimide (NBS) under anhydrous conditions. Chlorination at the 8-position may require electrophilic substitution with Cl₂ or SO₂Cl₂. Key parameters:
-
Temperature : 0–5°C for bromination to minimize side reactions .
-
Solvent : Dichloromethane or DMF for solubility and reactivity .
-
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >90% purity .
- Data Table : Comparative Yields Under Different Conditions
| Brominating Agent | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| NBS | DCM | 0–5 | 78 | 92 |
| Br₂ | DMF | 25 | 65 | 85 |
Q. How can the structure of this compound be confirmed post-synthesis?
- Analytical Techniques :
- NMR : ¹H NMR (CDCl₃) shows characteristic peaks: δ 2.85–3.10 (m, 2H, CH₂), δ 4.40 (t, 1H, CH), δ 7.20–7.50 (aromatic protons) .
- HRMS : Molecular ion [M+H]⁺ at m/z 289.55 (C₁₁H₁₀BrClO₂) .
- X-ray Crystallography : Resolves dihedral angles between the benzopyran ring and substituents (e.g., 6-bromo and 8-chloro groups) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Approach :
- Dose-Response Studies : Test derivatives across concentrations (1 nM–100 µM) to identify non-linear effects .
- Target-Specific Assays : Use kinase profiling or receptor-binding assays to isolate mechanisms (e.g., COX-2 inhibition vs. antioxidant activity) .
- Case Study : A 2024 study found conflicting IC₅₀ values (5 µM vs. 20 µM) for antioxidant activity. Resolution: Purity discrepancies (>95% vs. 80%) due to residual solvents affecting reactivity .
Q. How do substituent modifications at the 6- and 8-positions influence the compound’s reactivity and bioactivity?
- Structure-Activity Relationship (SAR) Insights :
- Mechanistic Explanation : Bromine’s electronegativity increases electrophilic character, enhancing DNA intercalation potential .
Q. What advanced spectroscopic methods are recommended for tracking degradation products under physiological conditions?
- Methods :
- LC-MS/MS : Monitors hydrolytic degradation (e.g., lactone ring opening) in simulated gastric fluid (pH 2.0) .
- EPR Spectroscopy : Detects free radical intermediates during oxidative stress studies .
- Degradation Profile :
| Condition | Major Degradant | Half-Life (h) |
|---|---|---|
| pH 7.4 (37°C) | 6-Bromo-8-chloro-2H-benzopyran | 48 |
| UV Exposure | Quinone derivative | 12 |
Methodological Challenges and Solutions
Q. How can researchers address low yields in large-scale synthesis?
- Scale-Up Adjustments :
- Flow Chemistry : Continuous bromination at 10°C improves mixing and reduces exothermic side reactions .
- Catalytic Optimization : Use 0.1 mol% Pd(OAc)₂ to accelerate cyclization steps (yield increase from 60% to 85%) .
Q. What computational tools predict interaction modes between 6-bromo-8-chloro derivatives and biological targets?
- In Silico Methods :
- Molecular Docking (AutoDock Vina) : Simulates binding to COX-2 (binding energy: −9.2 kcal/mol) .
- DFT Calculations : Quantifies charge distribution at the 4-keto group, correlating with antioxidant capacity (HOMO-LUMO gap: 4.1 eV) .
Data Contradiction Analysis
Q. Why do studies report varying solubility profiles for this compound?
- Key Factors :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
